

Part 1: Core Molecular Profile and Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-3-(trifluoromethyl)aniline

Cat. No.: B1586914

[Get Quote](#)

Understanding the fundamental characteristics of a molecule is the bedrock of its effective application. This section details the essential identifiers and physical properties of **2-Chloro-3-(trifluoromethyl)aniline**, providing the foundational data required for any research endeavor.

Molecular Identity and Structure

The precise arrangement of atoms and functional groups in **2-Chloro-3-(trifluoromethyl)aniline** dictates its reactivity and utility as a chemical intermediate. The presence of an aniline moiety, a chlorine atom, and a trifluoromethyl group on a benzene ring creates a unique electronic and steric environment.

Table 1: Core Molecular Identifiers

Identifier	Data	Source(s)
IUPAC Name	2-chloro-3-(trifluoromethyl)aniline	[1]
CAS Number	62476-58-8	[2][3][4][5][6]
Molecular Formula	C ₇ H ₅ ClF ₃ N	[1][3][4][6]
Molecular Weight	195.57 g/mol	[1][2][3][5]

| Canonical SMILES | C1=CC(=C(C(=C1)N)Cl)C(F)(F)F | [1][6] |

Caption: Chemical structure of **2-Chloro-3-(trifluoromethyl)aniline**.

Physicochemical Data

The bulk properties of a compound are critical for designing experimental setups, including solvent selection, reaction temperature, and storage protocols.

Table 2: Key Physicochemical Properties

Property	Value	Source(s)
Physical Form	Solid	[2]
Boiling Point	25-28 °C (Note: This is likely a melting point range for a solid or a boiling point at very low pressure)	[2]
Storage Temperature	2-8°C (Refrigerator) or Ambient	[2][4]

| Purity | Typically ≥97% | [2] |

Part 2: Synthesis, Reactivity, and Mechanistic Considerations

As a substituted aniline, this molecule's value lies in its predictable, yet tunable, reactivity. The interplay between the electron-donating amino group and the potent electron-withdrawing chloro and trifluoromethyl groups governs its behavior in synthetic transformations.

Synthetic Pathways: A Logic-Driven Approach

The synthesis of **2-Chloro-3-(trifluoromethyl)aniline** is not trivial due to the specific ortho/meta relationship of the substituents. A common strategy involves the regioselective functionalization of a simpler precursor. One logical approach begins with 3-(trifluoromethyl)aniline.

Causality in Synthesis: The amino group is a strong ortho-, para-director for electrophilic aromatic substitution. However, its reactivity can be attenuated and directed by converting it to an amide. Direct chlorination of 3-(trifluoromethyl)aniline would likely lead to a mixture of isomers. Therefore, a protecting group strategy is often employed to achieve the desired regioselectivity.

[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for **2-Chloro-3-(trifluoromethyl)aniline**.

Core Reactivity Insights

The molecule's reactivity is dominated by two centers: the nucleophilic amino group and the electron-deficient aromatic ring.

- Amino Group Reactivity: The $-\text{NH}_2$ group readily undergoes acylation, alkylation, diazotization, and formation of ureas. The electron-withdrawing nature of the ring substituents (Cl and CF_3) decreases the basicity and nucleophilicity of the nitrogen atom compared to aniline itself. This attenuation is a critical consideration; reactions may require harsher conditions (e.g., stronger catalysts or higher temperatures) than with more electron-rich anilines.
- Aromatic Ring Reactivity: The combined deactivating effect of the chloro and trifluoromethyl substituents makes the aromatic ring highly resistant to further electrophilic substitution. Conversely, it is activated towards nucleophilic aromatic substitution (SNAr), particularly if a leaving group is present at a position activated by the CF_3 group.

Part 3: Applications in Drug Discovery and Agrochemicals

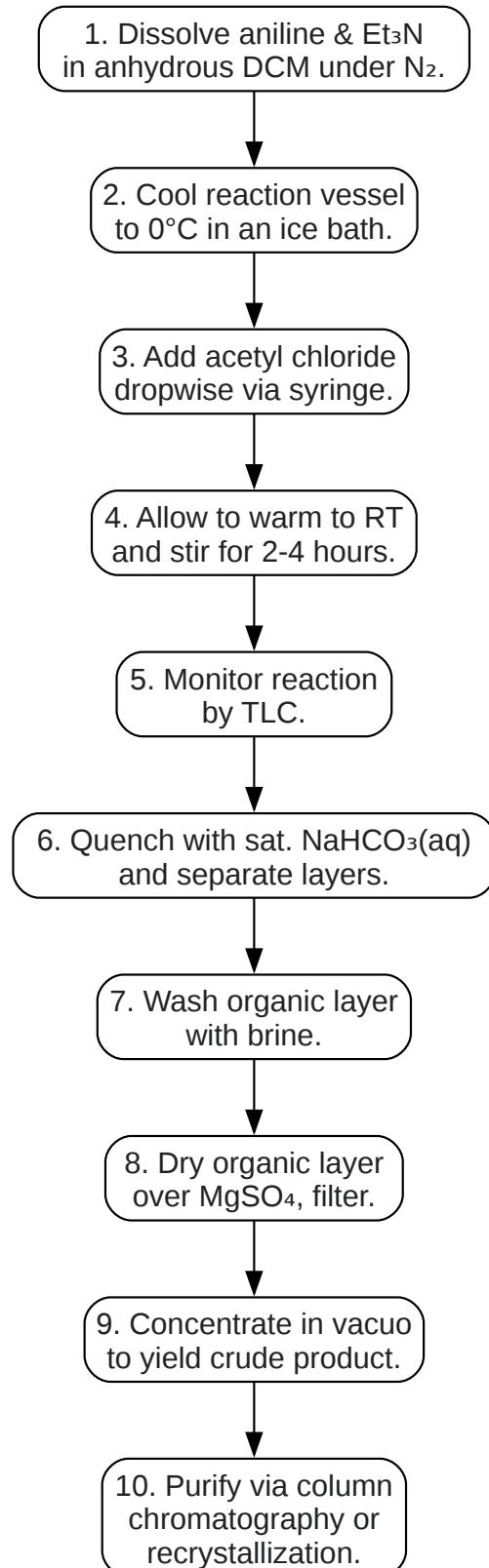
Halogenated and trifluoromethylated anilines are privileged scaffolds in modern medicinal and agricultural chemistry.^[7] The CF_3 group, in particular, is valued for its ability to enhance

metabolic stability, increase lipophilicity, and improve binding affinity.[\[8\]](#)[\[9\]](#)

Role as a Key Building Block

2-Chloro-3-(trifluoromethyl)aniline serves as a crucial intermediate in the synthesis of a range of bioactive molecules. It is a key precursor for pharmaceuticals, including analgesics and veterinary anti-inflammatory drugs like Flunixin, as well as for advanced herbicides.[\[10\]](#) The specific substitution pattern is often essential for achieving the desired biological activity and pharmacokinetic profile in the final active pharmaceutical ingredient (API). For instance, the building block 4-chloro-3-(trifluoromethyl)aniline is used to synthesize Sorafenib, a multi-kinase inhibitor used in cancer therapy, highlighting the importance of this class of compounds.[\[9\]](#)

Exemplary Protocol: Synthesis of a Carboxamide Derivative


This protocol details a fundamental transformation that a drug development professional would perform: the acylation of the aniline to form an amide. This reaction is self-validating; progress can be monitored by Thin Layer Chromatography (TLC), and the product can be confirmed by standard analytical techniques.

Objective: To synthesize N-(2-chloro-3-(trifluoromethyl)phenyl)acetamide.

Materials:

- **2-Chloro-3-(trifluoromethyl)aniline** (1.0 eq)
- Acetyl chloride (1.1 eq)
- Triethylamine (1.2 eq)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for a typical acylation reaction.

Step-by-Step Methodology:

- Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve **2-Chloro-3-(trifluoromethyl)aniline** (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
- Cooling: Cool the stirred solution to 0°C using an ice-water bath. The causality here is to control the exothermicity of the acylation reaction and minimize potential side reactions.
- Reagent Addition: Add acetyl chloride (1.1 eq) dropwise over 5-10 minutes. A precipitate of triethylamine hydrochloride will form.
- Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates complete consumption of the starting aniline.
- Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
- Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude amide.
- Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-(2-chloro-3-(trifluoromethyl)phenyl)acetamide.

Part 4: Comprehensive Safety and Handling

Scientific integrity demands a rigorous approach to safety. The reactivity that makes this compound valuable also necessitates careful handling to mitigate risks.

GHS Hazard Identification

This compound is classified as hazardous. The following information is synthesized from supplier safety data sheets.

Table 3: GHS Hazard Classification

Pictogram(s)	Signal Word	Hazard Statement(s)	Source(s)
GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark) Danger H302+H332: Harmful if swallowed or if inhaled. H311: Toxic in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. [2] [11] [12] [13]			

| GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark) | Danger | H302+H332: Harmful if swallowed or if inhaled. H311: Toxic in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |[\[2\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) |

Protocol for Safe Handling and Storage

Adherence to a strict handling protocol is non-negotiable.

- Engineering Controls: Always handle this compound in a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of dust or vapors.[\[11\]](#)[\[12\]](#) Eyewash stations and safety showers must be readily accessible.[\[14\]](#)
- Personal Protective Equipment (PPE): Wear appropriate PPE at all times:
 - Gloves: Nitrile or other chemically resistant gloves.
 - Eye Protection: Safety glasses with side shields or chemical splash goggles.
 - Lab Coat: A standard laboratory coat.
- Hygiene Practices: Avoid contact with skin, eyes, and clothing.[\[11\]](#) Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[\[11\]](#)[\[12\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[\[11\]](#) Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate and appropriate action is critical.

- If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[\[12\]](#)[\[13\]](#)

- In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. As the material is classified as toxic in contact with skin, seek immediate medical attention.[12][13]
- In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[12][13]
- If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[11][12]

Conclusion

2-Chloro-3-(trifluoromethyl)aniline is a highly valuable, yet hazardous, chemical intermediate. Its utility is derived from a unique substitution pattern that imparts desirable properties to larger, bioactive molecules. A thorough understanding of its physicochemical properties, reactivity, and safety requirements, as detailed in this guide, is essential for its successful and safe application in research and development. By grounding experimental design in these core principles, scientists can fully leverage the synthetic potential of this important building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-3-(trifluoromethyl)aniline | C7H5ClF3N | CID 4984136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-3-(trifluoromethyl)aniline | 62476-58-8 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 2-chloro-3-(trifluoromethyl)aniline [stenutz.eu]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innospk.com [innospk.com]
- 9. mdpi.com [mdpi.com]
- 10. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. angenechemical.com [angenechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Part 1: Core Molecular Profile and Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586914#2-chloro-3-trifluoromethyl-aniline-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com